

In Vitro Efficacy of Novan's NITRICIL™ Platform: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NOVAN

Cat. No.: B1166878

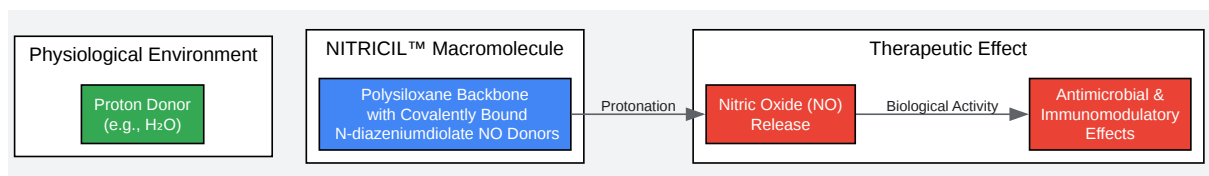
[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the initial in vitro studies conducted on **Novan's** proprietary NITRICIL™ platform. The NITRICIL™ technology harnesses the power of nitric oxide (NO), a naturally occurring antimicrobial and immunomodulatory agent, by storing it in a stable, deliverable macromolecule. This allows for controlled, localized release of NO, offering a promising therapeutic approach for a variety of dermatological and infectious diseases. This document is intended for researchers, scientists, and drug development professionals interested in the core science and early-stage validation of this innovative platform.

Core Technology: Controlled Nitric Oxide Release

The NITRICIL™ platform is centered around large polymers engineered to store and release nitric oxide in a controlled manner. This technology overcomes the challenges of delivering a gaseous molecule as a therapeutic agent by covalently binding NO to a macromolecular scaffold. The release of nitric oxide can be triggered by physiological conditions, such as the presence of water, allowing for targeted delivery to the site of action. This controlled release is crucial for achieving therapeutic efficacy while minimizing potential side effects.



[Click to download full resolution via product page](#)

Caption: Nitric oxide release from the NITRICIL™ macromolecule.

Antimicrobial In Vitro Studies: NVN4100

Novan's new chemical entity, NVN4100, has been evaluated for its antimicrobial properties in a series of in vitro studies. These exploratory assessments were designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant microorganisms, including both antibiotic-susceptible and -resistant strains.

Data Presentation: Antimicrobial Activity of NVN4100

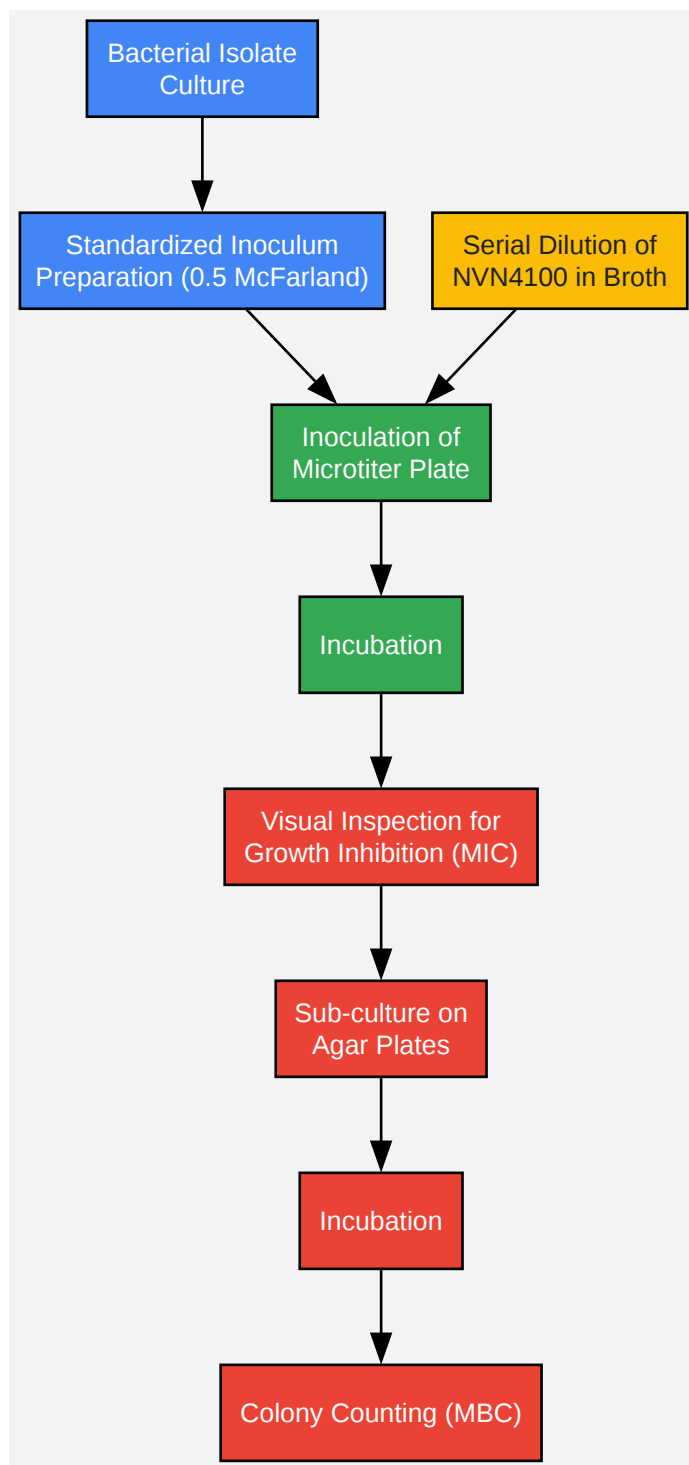
While specific MIC and MBC values from the initial exploratory studies have not been publicly disclosed in detail, the studies demonstrated that NVN4100 possesses both inhibitory and bactericidal effects against a range of pathogens prevalent in skin and ear infections in companion animals.^[1]

| Pathogen | Strain Type | Activity Observed |
|---------------------------------|--|--|
| Escherichia coli | Antimicrobial-susceptible and -resistant | Inhibitory and Bactericidal ^[1] |
| Pseudomonas aeruginosa | Antimicrobial-susceptible and -resistant | Inhibitory and Bactericidal ^[1] |
| Staphylococcus pseudintermedius | Antimicrobial-susceptible and -resistant | Inhibitory and Bactericidal ^[1] |
| Staphylococcus schleiferi | Antimicrobial-susceptible and -resistant | Inhibitory and Bactericidal ^[1] |

Experimental Protocols: Broth Dilution Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of NVN4100 was assessed using the broth dilution method to determine MIC and MBC values.

- **Inoculum Preparation:** Bacterial isolates were cultured on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension in a suitable broth medium. The turbidity of the suspension was adjusted to a 0.5 McFarland standard.
- **Drug Dilution:** NVN4100 was serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
- **Inoculation:** Each well was inoculated with the standardized bacterial suspension.
- **Incubation:** The microtiter plates were incubated at a controlled temperature and duration appropriate for the growth of the specific pathogen.
- **MIC Determination:** The MIC was determined as the lowest concentration of NVN4100 that visibly inhibited bacterial growth.
- **MBC Determination:** An aliquot from the wells showing no visible growth was sub-cultured onto agar plates. The MBC was defined as the lowest concentration of NVN4100 that resulted in a significant reduction in the initial inoculum.



[Click to download full resolution via product page](#)

Caption: Workflow for MIC and MBC determination of NVN4100.

Antiviral In Vitro Studies: Berdazimer Sodium

Berdazimer sodium, a key compound from the NITRICIL™ platform, has demonstrated significant antiviral activity in preclinical in vitro models.

Activity Against SARS-CoV-2

Initial studies evaluated the efficacy of berdazimer sodium against SARS-CoV-2 in a 3-D tissue model that mimics the human airway epithelium. These experiments were conducted at the Institute for Antiviral Research at Utah State University.

Data Presentation: Anti-SARS-CoV-2 Activity of Berdazimer Sodium

| Cell Model | Compound Concentration | Dosing Regimen | Viral Reduction |
|--|------------------------|---------------------------|-----------------|
| Differentiated Normal Human Bronchial Epithelial Cells | 0.75 mg/mL | Once daily, repeat dosing | 90% |

Experimental Protocols: 3D Human Airway Model

- **Cell Culture:** Differentiated normal human bronchial epithelial cells were cultured on permeable supports to form a 3D air-liquid interface model, closely resembling the architecture of the human respiratory tract.
- **Infection:** The apical surface of the differentiated cell cultures was infected with SARS-CoV-2.
- **Treatment:** Berdazimer sodium was applied to the infected cultures at the specified concentration and dosing schedule.
- **Viral Load Assessment:** The viral burden in the cell cultures was quantified following treatment to determine the reduction in viral replication.

Activity Against Poxvirus (Molluscum Contagiosum Surrogate)

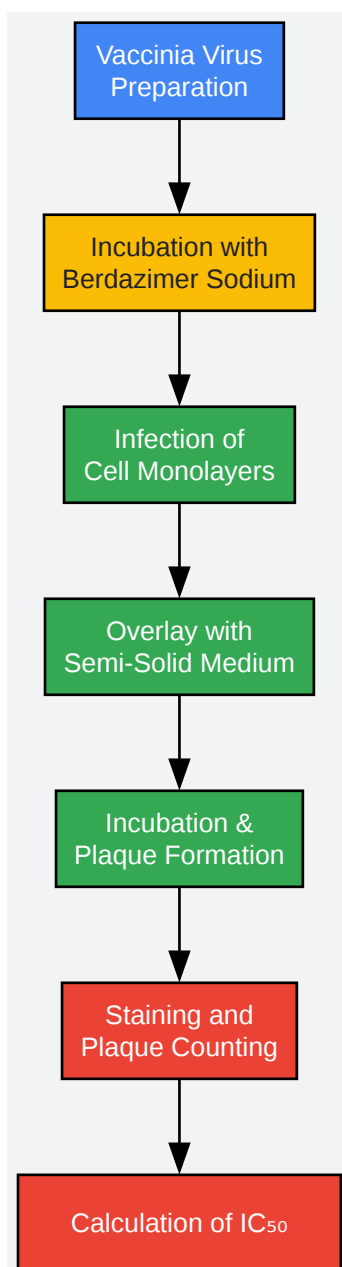
Due to the difficulty in replicating the molluscum contagiosum virus (MCV) in vitro, vaccinia virus was utilized as a surrogate to assess the anti-poxvirus properties of berdazimer sodium.

Data Presentation: Anti-Poxvirus Activity of Berdazimer Sodium

| Assay | Endpoint | IC ₅₀ |
|---|---|------------------|
| Plaque Reduction Assay (Direct Virion Treatment) | Inhibition of Vaccinia Virus Infectivity | 404.6 µg/mL[2] |
| Viral Production Assay (Infected Cell Treatment) | Reduction of Vaccinia Virus Production | 37.43 µg/mL |

Experimental Protocols: Plaque Reduction Assay

- **Virus Preparation:** A known concentration of vaccinia virus was prepared.
- **Drug Treatment:** The virus was incubated with varying concentrations of berdazimer sodium.
- **Infection:** Monolayers of a suitable cell line (e.g., BSC40 cells) were infected with the treated virus.
- **Plaque Formation:** The infected cell monolayers were overlaid with a semi-solid medium to restrict viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
- **Quantification:** After a defined incubation period, the cells were stained, and the plaques were counted. The concentration of berdazimer sodium that reduced the number of plaques by 50% (IC₅₀) was calculated.[2]



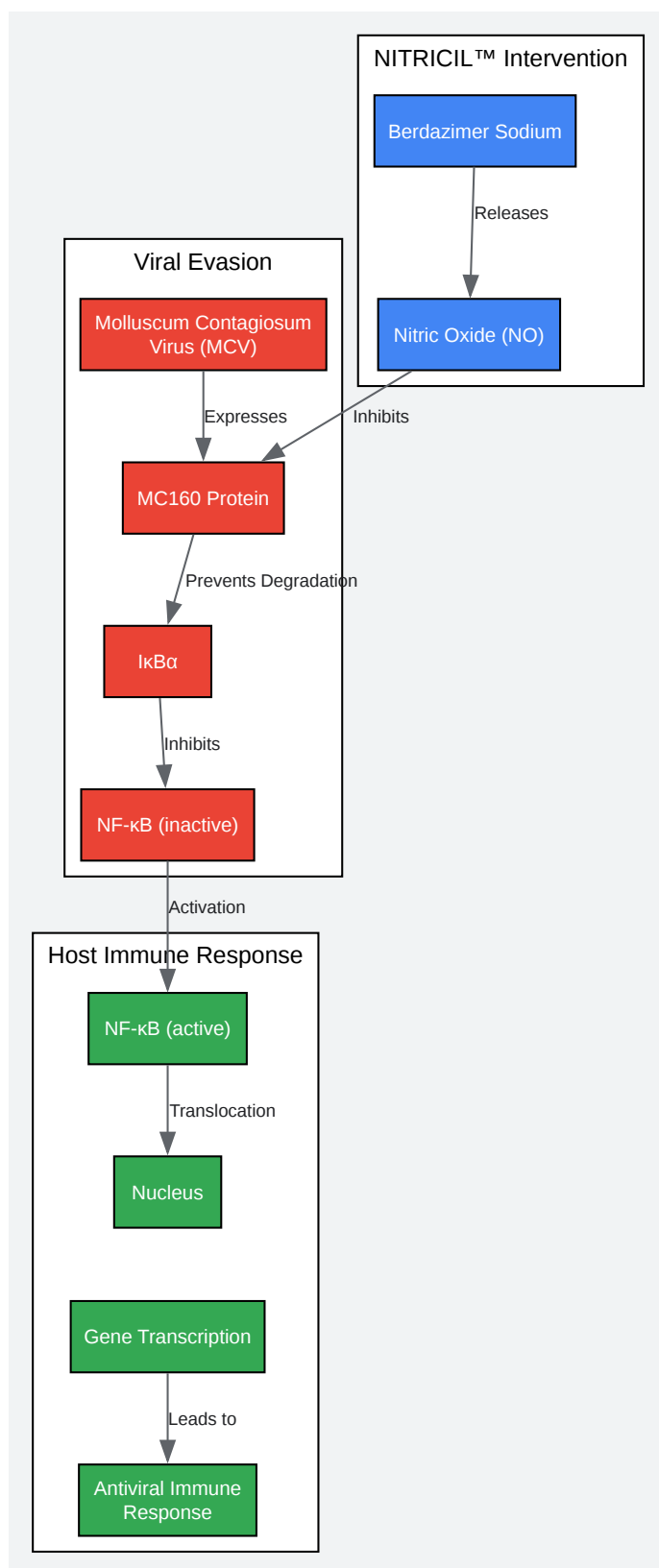
[Click to download full resolution via product page](#)

Caption: Workflow for the vaccinia virus plaque reduction assay.

Mechanism of Action: Modulation of NF- κ B Pathway

In vitro studies suggest that the antiviral effect of berdazimer sodium may be, in part, attributed to the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF- κ B) signaling pathway.[3][4][5] The molluscum contagiosum virus expresses proteins, such as MC160, that inhibit the NF- κ B pathway to evade the host's immune response. By releasing

nitric oxide, berdazimer sodium is thought to counteract this inhibition, leading to the activation of NF- κ B and subsequent transcription of genes involved in the antiviral immune response.[3] This is supported by the observation of reduced early gene expression of MCV in the presence of berdazimer sodium.[3][6]



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of berdazimer sodium via NF-κB modulation.

Conclusion

The initial in vitro studies of **Novan's** NITRICIL™ platform demonstrate a broad spectrum of antimicrobial and antiviral activity. The controlled release of nitric oxide from a stable macromolecular carrier offers a versatile approach to treating a range of infectious diseases. The data from these early studies provide a strong foundation for the continued development of NITRICIL™-based therapeutics. Further publication of detailed quantitative data from these and ongoing studies will be critical for a comprehensive understanding of the platform's full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Results from Novan's Exploratory Studies Further Demonstrate Antimicrobial Effect of NITRICIL™ Platform Technology with NVN4100 in Companion Animal Health - BioSpace [biospace.com]
- 2. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Berdazimer Sodium: A Novel Nitric Oxide-Releasing Drug in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Topical Nitric Oxide-Releasing Berdazimer Gel in Patients With Molluscum Contagiosum: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Efficacy of Novan's NITRICIL™ Platform: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166878#initial-in-vitro-studies-of-novan-s-nitricil-platform]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com